Acromelic acid E
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Overview
Description
Acromelic acid E is a member of the kainoid family of compounds, which are known for their potent neuroexcitatory properties. These compounds are typically isolated from certain species of toxic mushrooms, such as Clitocybe acromelalga. This compound, along with its analogs, has been studied for its unique chemical structure and biological activities .
Preparation Methods
The synthesis of acromelic acid E involves several complex steps. While specific details on the synthesis of this compound are limited, the general approach for synthesizing kainoid compounds includes regioselective transformations, such as ortho-lithiation or bromination, followed by stereoselective construction of vicinal stereocenters. These steps are often catalyzed by nickel or other transition metals. The final stages typically involve the construction of the pyrrolidine ring and the removal of protecting groups .
Chemical Reactions Analysis
Acromelic acid E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Acromelic acid E has several scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of kainoid compounds.
Biology: Researchers use it to investigate the effects of neuroexcitatory amino acids on neuronal function.
Medicine: this compound is studied for its potential role in understanding and treating neurodegenerative diseases.
Industry: Its unique properties make it a candidate for developing new pharmacological agents.
Mechanism of Action
Acromelic acid E exerts its effects by interacting with ionotropic glutamate receptors in the brain. These receptors are involved in various neurophysiological processes, including memory and pain transmission. The compound induces neuroexcitatory activity, leading to depolarization of neurons. This mechanism is similar to other kainoid compounds, which also target glutamate receptors .
Comparison with Similar Compounds
Kainic acid: Known for its potent neuroexcitatory properties.
Domoic acid: Another kainoid with similar neurotoxic effects.
Properties
CAS No. |
145237-01-0 |
---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6/c16-9(17)4-7-8(5-15-11(7)13(20)21)6-2-1-3-14-10(6)12(18)19/h1-3,7-8,11,15H,4-5H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,11-/m0/s1 |
InChI Key |
IKLXLRRNKJKWMY-RNSXUZJQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(N=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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